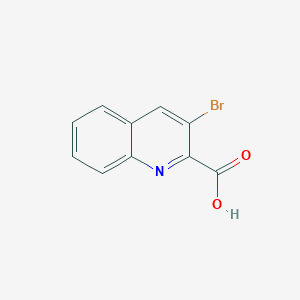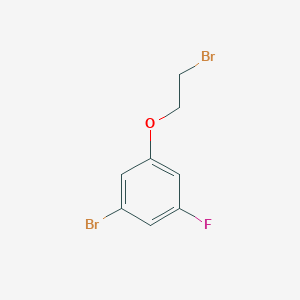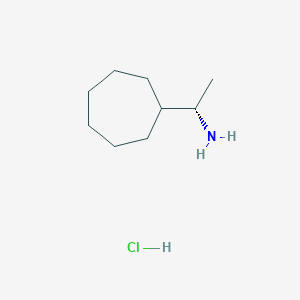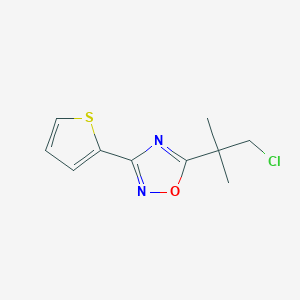
3-Bromchinolin-2-carbonsäure
Übersicht
Beschreibung
3-Bromoquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The presence of a bromine atom at the third position and a carboxylic acid group at the second position of the quinoline ring makes this compound unique and potentially useful in various scientific applications.
Wissenschaftliche Forschungsanwendungen
3-Bromoquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including 3-Bromoquinoline-2-carboxylic acid, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Quinoline compounds, to which 3-bromoquinoline-2-carboxylic acid belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as a scaffold for leads in drug discovery .
Mode of Action
Quinoline compounds can participate in both electrophilic and nucleophilic substitution reactions . They can also undergo free radical reactions .
Biochemical Pathways
Quinoline compounds are known to be involved in a wide range of synthesis protocols, indicating their potential to interact with various biochemical pathways .
Result of Action
Given the biological and pharmaceutical activities of quinoline compounds , it can be inferred that 3-Bromoquinoline-2-carboxylic acid may have similar effects.
Biochemische Analyse
Biochemical Properties
3-Bromoquinoline-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interactions of 3-Bromoquinoline-2-carboxylic acid with these biomolecules are primarily mediated through its bromine and carboxylic acid functional groups, which facilitate binding to the active sites of enzymes and proteins .
Cellular Effects
The effects of 3-Bromoquinoline-2-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Bromoquinoline-2-carboxylic acid can induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 3-Bromoquinoline-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the bromine atom in 3-Bromoquinoline-2-carboxylic acid can form halogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition. Furthermore, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the binding affinity of the compound to its targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromoquinoline-2-carboxylic acid have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that 3-Bromoquinoline-2-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Bromoquinoline-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, 3-Bromoquinoline-2-carboxylic acid can cause adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing side effects .
Metabolic Pathways
3-Bromoquinoline-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, 3-Bromoquinoline-2-carboxylic acid can affect the tricarboxylic acid cycle by modulating the activity of key enzymes involved in this pathway .
Transport and Distribution
Within cells and tissues, 3-Bromoquinoline-2-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cell membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of 3-Bromoquinoline-2-carboxylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 3-Bromoquinoline-2-carboxylic acid may localize to the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes. The precise localization of the compound within cells can influence its efficacy and specificity in modulating cellular functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-2-carboxylic acid typically involves the bromination of quinoline-2-carboxylic acid. One common method is the electrophilic aromatic substitution reaction where quinoline-2-carboxylic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the third position.
Industrial Production Methods: Industrial production of 3-Bromoquinoline-2-carboxylic acid may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Types of Reactions:
Substitution Reactions: 3-Bromoquinoline-2-carboxylic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the carboxylic acid group can yield 3-bromoquinoline-2-methanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: 3-Aminoquinoline-2-carboxylic acid or 3-thioquinoline-2-carboxylic acid.
Oxidation: Quinoline-2,3-dicarboxylic acid.
Reduction: 3-Bromoquinoline-2-methanol.
Vergleich Mit ähnlichen Verbindungen
Quinoline-2-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloroquinoline-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3-Iodoquinoline-2-carboxylic acid: Contains an iodine atom, which is larger and more reactive than bromine, potentially leading to different chemical and biological properties.
Uniqueness: 3-Bromoquinoline-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities compared to its chloro and iodo analogs.
Eigenschaften
IUPAC Name |
3-bromoquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLWJWAETQLUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564924-85-1 | |
| Record name | 3-bromoquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)




![1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1447557.png)


![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1447565.png)
![3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid](/img/structure/B1447567.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B1447568.png)

![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)

